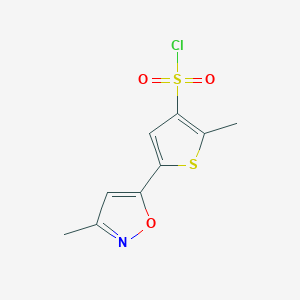

2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride

描述

2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride (CAS 1283341-02-5) is a sulfonyl chloride derivative featuring a thiophene core substituted with a methyl group at position 2 and a 3-methyl-5-isoxazolyl moiety at position 4. The sulfonyl chloride group at position 3 confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters . Its structural uniqueness lies in the combination of a thiophene ring and an isoxazole heterocycle, which may influence electronic properties and steric interactions in chemical reactions.

属性

IUPAC Name |

2-methyl-5-(3-methyl-1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMYNUROVBYJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC(=C(S2)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride, with the CAS number 1283341-02-5, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

The compound features a thiophene ring substituted with a sulfonyl chloride and an isoxazole moiety. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O₂S |

| Molecular Weight | 284.76 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of thiophene and isoxazole can effectively inhibit the growth of various pathogenic bacteria and fungi.

Case Study: Antimicrobial Screening

In a study evaluating several thiazolopyridine derivatives, one compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 μM. This suggests that related compounds may share similar antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The MTT assay was employed to evaluate the effects of various derivatives on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicated that while some derivatives exhibited promising antimicrobial activity, they also showed varying levels of cytotoxicity, with HaCat cells being more sensitive than BALB/c 3T3 cells .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and target proteins. For instance, docking simulations revealed that certain derivatives form stable interactions with bacterial targets like MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and replication, respectively. The binding energies were comparable to those of established antibiotics such as ciprofloxacin .

Summary of Findings

The biological activity of this compound appears promising based on preliminary research:

- Antimicrobial Activity : Effective against Gram-negative bacteria with low MIC values.

- Cytotoxicity : Varies across different cell lines, necessitating further investigation into safety.

- Molecular Interactions : Favorable binding profiles suggest potential as an antibacterial agent.

Table 2: Summary of Biological Activity

| Activity Type | Observations |

|---|---|

| Antimicrobial | MIC = 0.21 μM against E. coli |

| Cytotoxicity | Varies; more toxic to HaCat cells |

| Binding Affinity | Comparable to ciprofloxacin |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key Observations:

- Positional Isomerism: The compound 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride (CAS 160233-27-2) differs only in the position of the sulfonyl chloride group (C2 vs. C3).

- Heterocyclic Core : Replacing thiophene with furan (as in 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride) reduces aromatic stability and electron density, which may lower reactivity in electrophilic substitutions .

- Functional Group Comparison : Trifluoromethanesulfonyl chloride (CAS 421-83-0) lacks aromatic rings but features a highly electronegative trifluoromethyl group, leading to greater volatility (boiling point: 29–32°C) compared to bulkier aromatic sulfonyl chlorides .

Physical and Spectroscopic Properties

- IR Spectroscopy : Pyridone derivatives with isoxazolyl groups (e.g., 5c in ) show absorption bands near 1675 cm⁻¹ for carbonyl stretches, whereas sulfonyl chlorides typically exhibit strong S=O stretches near 1350–1200 cm⁻¹ .

- NMR : The 3-methyl-5-isoxazolyl group in related compounds (e.g., 5c) produces distinct proton signals (e.g., δ 8.86 for C4-H in isoxazole), which would differ in the thiophene-based target compound due to ring-current effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。